REACTION_CXSMILES
|
[F:1][C:2]1[CH:18]=[CH:17][CH:16]=[C:15]([F:19])[C:3]=1[CH2:4][NH:5][C:6]1[CH:11]=[CH:10][N:9]=[CH:8][C:7]=1[N+:12]([O-])=O.[ClH:20]>O>[NH2:12][C:7]1[C:8]([Cl:20])=[N:9][CH:10]=[CH:11][C:6]=1[NH:5][CH2:4][C:3]1[C:2]([F:1])=[CH:18][CH:17]=[CH:16][C:15]=1[F:19]
|
Name
|
5-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.55 mol
|
Type
|
reactant
|
Smiles
|
FC1=C(CNC2=C(C=NC=C2)[N+](=O)[O-])C(=CC=C1)F
|
Name
|
|
Quantity
|
1.4 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
stannous chloride dihydrate
|
Quantity
|
2.92 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser, nitrogen inlet and a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
After heating the suspension at 90° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
removed by distillation at 100mm Hg
|
Type
|
TEMPERATURE
|
Details
|
The remaining suspension was cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
The pasty solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried overnight on a Buechner funnel
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The still damp solid was transferred to a 12-L flask
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
ADDITION
|
Details
|
charged with ethyl acetate
|
Type
|
TEMPERATURE
|
Details
|
With rapid stirring, the suspension was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3.5 hours on a steam bath
|
Duration
|
3.5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled slightly
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
solids collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried overnight on a Buechner funnel
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 83.1% |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC=CC1NCC1=C(C=CC=C1F)F)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |